![molecular formula C9H12N2O B1267911 N-[(4-aminophenyl)methyl]acetamide CAS No. 99362-10-4](/img/structure/B1267911.png)
N-[(4-aminophenyl)methyl]acetamide
Overview
Description
“N-[(4-aminophenyl)methyl]acetamide” is a chemical compound with the formula C8H10N2O . It is also known by other names such as Acetanilide, 4’-amino-; p-(Acetylamino)aniline; p-Acetamidoaniline; p-Acetoaminoaniline; p-Aminoacetanilide; Acetparamin; Acetyl-p-phenylenediamine .
Molecular Structure Analysis
The molecular structure of “N-[(4-aminophenyl)methyl]acetamide” consists of an acetamide group (CH3CONH2) attached to an aminophenyl group (C6H4NH2) . The molecular weight of the compound is 150.1778 .Scientific Research Applications
Medicinal Chemistry and Drug Design
“N-(4-aminobenzyl)acetamide” plays a significant role in medicinal chemistry, particularly in the design and development of new pharmaceutical compounds. Its structure allows for molecular interactions that are crucial in the study of drug utilization and biological effects. It serves as a building block for synthesizing biologically active substances that can interact with specific functional groups or exhibit unique physicochemical properties .
Analgesic Activity
Derivatives of “N-(4-aminobenzyl)acetamide” have been investigated for their analgesic properties. For instance, certain N-phenylacetamide sulphonamides synthesized from this compound have shown promising results, exhibiting analgesic activity comparable to or superior to paracetamol . This highlights its potential use in developing new pain-relief medications.
Anticancer Research
In the field of oncology, “N-(4-aminobenzyl)acetamide” derivatives have been studied for their selective cytotoxicity towards cancer cells. One derivative, in particular, demonstrated substantial selectivity towards HT29 cells, a malignant colonic cell line, while sparing healthy human intestinal cells . This selectivity is crucial for the development of targeted cancer therapies.
Chemical Synthesis and Industrial Applications
The compound is used in various chemical synthesis processes due to its reactivity and stability. It serves as an intermediate in the production of more complex chemical entities. Industrial applications may include the synthesis of dyes, resins, and other polymers where the amine functionality of the compound is utilized .
Pharmacological Studies
Pharmacological studies often utilize “N-(4-aminobenzyl)acetamide” to explore the therapeutic potential of new drugs. It’s involved in the synthesis of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects .
Computational Chemistry
In computational chemistry, “N-(4-aminobenzyl)acetamide” is used to model and predict the behavior of new compounds. Its molecular structure can be analyzed computationally to understand the interactions at the atomic level, which is essential for drug design and discovery .
properties
IUPAC Name |
N-[(4-aminophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQYMVAVTKTFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-aminophenyl)methyl]acetamide | |
CAS RN |
99362-10-4 | |
Record name | N-[(4-aminophenyl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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